molecular formula C29H43N3O2 B1210831 Olivoretin C CAS No. 90599-28-3

Olivoretin C

Número de catálogo: B1210831
Número CAS: 90599-28-3
Peso molecular: 465.7 g/mol
Clave InChI: SPQULBFESHXGLU-ZVYOULDASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Olivoretin C is a natural product found in Streptomyces abikoensis and Streptomyces blastmyceticus with data available.

Aplicaciones Científicas De Investigación

Tumor-Promoting Activity

Research has indicated that Olivoretin C, particularly in its demethylated form, Des-O-methylthis compound, exhibits significant tumor-promoting activity. In a study involving mouse skin carcinogenesis, it was found that treatments with Des-O-methylthis compound in conjunction with 7,12-dimethylbenz[a]anthracene (DMBA) induced tumors in 63.3% of mice, compared to 84.6% with teleocidin B . This suggests that while both compounds are potent, their efficacy may vary due to structural differences.

The biological activity of this compound and its derivatives is closely linked to specific structural features. Studies have shown that a free hydroxyl group is essential for the activity of teleocidin B isomers, indicating that modifications to the compound can significantly alter its biological effects .

Enzymatic Reactions in Biosynthesis

The biosynthetic pathway of this compound involves complex enzymatic reactions. Recent studies have identified key enzymes responsible for the methylation and cyclization processes that lead to the formation of this compound from precursor compounds . Understanding these pathways is crucial for the development of synthetic analogs with enhanced biological properties.

Applications in Cancer Therapy

This compound and its derivatives are being investigated for their potential use in cancer therapy due to their antiproliferative effects. The compound's ability to activate protein kinase C (PKC), a critical player in cell signaling pathways associated with cancer progression, highlights its relevance in therapeutic contexts .

Case Studies and Research Findings

Comparative Analysis of Related Compounds

To better understand this compound's position within the teleocidin class, a comparative analysis with related compounds is essential. The following table summarizes key characteristics:

Compound NameStructure TypeBiological ActivityNotes
This compoundO-methylated teleocidinTumor promotionRequires free hydroxyl for activity
Des-O-methylthis compoundDemethylated variantTumor promotionInduces tumors at lower rates than teleocidin B
Teleocidin BO-methylated teleocidinStrong tumor promoterHigher tumor induction rates than this compound

Q & A

Basic Research Questions

Q. How can researchers formulate focused research questions to investigate Olivoretin C’s biochemical mechanisms?

  • Begin by identifying gaps in existing literature (e.g., incomplete data on this compound’s interaction with specific enzymes or receptors). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to narrow the scope. For example: “How does this compound modulate [specific pathway] in [cell type/model] under [conditions] compared to [control/analog]?” Ensure questions are resolvable with available methodologies (e.g., HPLC, NMR) and avoid overly broad phrasing .

Q. What experimental design considerations are critical for initial characterization of this compound?

  • Prioritize reproducibility: document synthesis protocols (e.g., solvent systems, reaction temperatures) and validate purity using techniques like mass spectrometry and elemental analysis . Include controls for stability testing (e.g., pH, temperature variations) and biological assays (e.g., negative/positive controls in cytotoxicity studies). Reference guidelines from journals like Russian Chemical Bulletin for compound characterization standards .

Q. How should researchers address contradictory data in preliminary studies on this compound’s bioactivity?

  • Conduct sensitivity analyses to identify variables influencing outcomes (e.g., batch-to-batch compound variability, assay conditions). Use statistical tools like ANOVA to compare datasets and validate findings through orthogonal methods (e.g., corroborate cell-based results with in silico docking studies) . Document discrepancies transparently in supplementary materials .

Advanced Research Questions

Q. What methodologies are recommended for resolving structural ambiguities in this compound derivatives?

  • Combine X-ray crystallography (for absolute configuration) with computational modeling (DFT calculations for electronic properties) . For novel derivatives, provide high-resolution mass spectra (HRMS) and 2D NMR (COSY, HSQC) to confirm connectivity. Adhere to IUCr standards for crystallographic data deposition .

Q. How can researchers optimize in vivo experimental models to study this compound’s pharmacokinetics?

  • Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine dosage regimens. Employ LC-MS/MS for plasma concentration analysis and tissue distribution studies. Validate animal models by comparing metabolic pathways with human liver microsome assays .

Q. What strategies are effective for integrating multi-omics data to elucidate this compound’s mechanism of action?

  • Apply systems biology approaches: pair transcriptomics (RNA-seq) with proteomics (TMT labeling) to identify downstream targets. Use pathway enrichment tools (e.g., DAVID, KEGG) and machine learning (e.g., Random Forest) to prioritize biomarkers. Ensure raw data is FAIR-compliant (Findable, Accessible, Interoperable, Reusable) .

Q. Methodological Guidance

Q. How should conflicting results from computational vs. experimental binding affinity studies be reconciled?

  • Reassess force field parameters in molecular dynamics simulations and validate docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-validate using multiple software platforms (e.g., AutoDock, Schrödinger) .

Q. What are best practices for ensuring ethical compliance in collaborative this compound research?

  • Obtain institutional review board (IRB) approval for human-derived samples. For animal studies, follow ARRIVE guidelines for reporting. Clearly attribute contributions in publications to avoid authorship disputes .

Q. Data Presentation and Reproducibility

Q. How can researchers structure supplementary materials to enhance reproducibility of this compound studies?

  • Include raw spectral data (NMR, IR), crystallographic .cif files, and detailed assay protocols. Adhere to journal-specific requirements (e.g., Beilstein Journal of Organic Chemistry’s guidelines for supporting information) .

Q. What statistical approaches are robust for analyzing dose-response relationships in this compound toxicity assays?

  • Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values. Report confidence intervals and assess goodness-of-fit with metrics like AIC. Validate assumptions using residual plots .

Propiedades

Número CAS

90599-28-3

Fórmula molecular

C29H43N3O2

Peso molecular

465.7 g/mol

Nombre IUPAC

(6S,9S,14R,17R)-14-ethenyl-6-(methoxymethyl)-10,14,17-trimethyl-9,17-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one

InChI

InChI=1S/C29H43N3O2/c1-10-28(6)11-12-29(7,18(4)5)24-21(28)14-22-23-19(15-30-25(23)24)13-20(16-34-9)31-27(33)26(17(2)3)32(22)8/h10,14-15,17-18,20,26,30H,1,11-13,16H2,2-9H3,(H,31,33)/t20-,26-,28-,29+/m0/s1

Clave InChI

SPQULBFESHXGLU-ZVYOULDASA-N

SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C4C(=CC(=C23)N1C)C(CCC4(C)C(C)C)(C)C=C)COC

SMILES isomérico

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C4C(=CC(=C23)N1C)[C@@](CC[C@]4(C)C(C)C)(C)C=C)COC

SMILES canónico

CC(C)C1C(=O)NC(CC2=CNC3=C4C(=CC(=C23)N1C)C(CCC4(C)C(C)C)(C)C=C)COC

Key on ui other cas no.

90599-28-3

Sinónimos

olivoretin
olivoretin A
olivoretin B
olivoretin C

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Benzyloxy-benzo[d]isoxazole-3-carboxylic acid ethyl ester
Olivoretin C
6-Benzyloxy-benzo[d]isoxazole-3-carboxylic acid ethyl ester
Olivoretin C
6-Benzyloxy-benzo[d]isoxazole-3-carboxylic acid ethyl ester
Olivoretin C
6-Benzyloxy-benzo[d]isoxazole-3-carboxylic acid ethyl ester
Olivoretin C
6-Benzyloxy-benzo[d]isoxazole-3-carboxylic acid ethyl ester
Olivoretin C
6-Benzyloxy-benzo[d]isoxazole-3-carboxylic acid ethyl ester
Olivoretin C

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.